molecular formula C9H8O4 B135183 1,3-Benzodioxole-5-acetic acid CAS No. 2861-28-1

1,3-Benzodioxole-5-acetic acid

Cat. No. B135183
CAS RN: 2861-28-1
M. Wt: 180.16 g/mol
InChI Key: ODVLMCWNGKLROU-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-acetic acid is a compound that belongs to a class of biologically active molecules. While the provided papers do not directly discuss 1,3-benzodioxole-5-acetic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound . For instance, the paper on the charge density of a related molecule, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, suggests that these types of compounds have interesting intermolecular interactions and charge distributions that could be relevant for 1,3-benzodioxole-5-acetic acid as well .

Synthesis Analysis

The synthesis of 1,3-benzodioxole derivatives is well-documented in the literature. For example, derivatives of 1,3-benzodioxole can be synthesized from piperonylic acid through multistep reactions including esterification, nitration, reduction, bromination, diazotization, Sandmeyer reaction, and dehydration . Additionally, the synthesis of 1,3-benzodioxolecarboxylic acids has been described, with various methods for preparing both "natural" and "unnatural" derivatives . These methods could potentially be adapted for the synthesis of 1,3-benzodioxole-5-acetic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations. For instance, the structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in the crystal and gas phase has been elucidated, revealing the dynamics of the molecule and the identification of five conformers as local minima on the potential energy surface . This type of analysis is crucial for understanding the molecular structure of 1,3-benzodioxole-5-acetic acid and its potential conformations.

Chemical Reactions Analysis

1,3-Benzodioxole derivatives are known to undergo various chemical reactions. The oxidation of alcohols to aldehydes or ketones using derivatives of 1,3-benzodioxole has been demonstrated, indicating that these compounds can act as effective reagents in synthetic chemistry . This suggests that 1,3-benzodioxole-5-acetic acid may also participate in similar oxidation reactions or could be used as a reagent in the synthesis of other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-benzodioxole derivatives are of interest due to their biological activity and use in fragrance materials. For example, 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient . Although this compound is not identical to 1,3-benzodioxole-5-acetic acid, the analysis of its physical properties and safety assessment provides a foundation for understanding the properties of related compounds.

Scientific Research Applications

Advanced Oxidation Processes (AOPs) for Environmental Remediation Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). In the context of environmental remediation, 1,3-Benzodioxole-5-acetic acid can be a precursor or a by-product in the degradation pathways of various pollutants treated using AOPs. A review on the degradation of acetaminophen, a common pharmaceutical compound, by AOPs highlighted the generation of different kinetics, mechanisms, and by-products, including hydroquinone, 1,4-benzoquinone, and acetic acid, among others. This indicates the broader application of AOPs in breaking down complex organic molecules into simpler, less harmful compounds, potentially including derivatives of 1,3-Benzodioxole-5-acetic acid (Qutob et al., 2022).

Acetic Acid in Yeast Research and Biotechnology Acetic acid, a simple carboxylic acid, has been studied extensively for its effects on yeast cells, including its role in inducing programmed cell death. Research into acetic acid's impact on yeast cells has revealed important insights into the cellular functions modulated by acetic acid, providing valuable knowledge for biotechnological applications. These studies underscore the potential of acetic acid and its derivatives, such as 1,3-Benzodioxole-5-acetic acid, in biotechnology and biomedicine, especially in developing more robust yeast strains for industrial applications (Chaves et al., 2021).

Environmental Impact and Degradation The environmental persistence and degradation pathways of various compounds, including those related to 1,3-Benzodioxole-5-acetic acid, are crucial for understanding their environmental impact. Studies on acetaminophen micropollutants, for example, have shown that while some compounds are degraded effectively in wastewater treatment processes, others can persist and transform into toxic metabolites. This research highlights the importance of monitoring and treating pharmaceutical and organic compounds in the environment to mitigate their potential impacts on ecosystems and human health (Vo et al., 2019).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVLMCWNGKLROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182792
Record name Benzo-1,3-dioxole-5-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-acetic acid

CAS RN

2861-28-1
Record name 1,3-Benzodioxole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2861-28-1
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Record name Benzo-1,3-dioxole-5-acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole-5-acetic acid
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Record name Benzo-1,3-dioxole-5-acetic acid
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Record name Benzo-1,3-dioxole-5-acetic acid
Source European Chemicals Agency (ECHA)
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Record name Homopiperonylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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